N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide
Description
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a cyclopropyl group, an azetidine ring, and a methyl-substituted oxolane carboxamide side chain.
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-21(17(24)13-3-2-8-25-13)12-9-22(10-12)15-7-6-14-18-19-16(11-4-5-11)23(14)20-15/h6-7,11-13H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGBLAJTZSCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core.
Introduction of Azetidine Ring: The azetidine ring is introduced via nucleophilic substitution reactions, where an appropriate azetidine precursor reacts with the triazolopyridazine intermediate.
Formation of Oxolane-2-carboxamide Moiety: The final step involves the formation of the oxolane-2-carboxamide moiety through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the triazolopyridazine core, resulting in the formation of reduced analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The azetidine and cyclopropyl groups in the target compound complicate synthesis compared to simpler triazolo derivatives .
- Bioactivity Gaps : While compounds 24 and 25 demonstrate anticancer and antimicrobial activity, respectively, the target compound’s biological profile remains uncharacterized in peer-reviewed studies.
Q & A
Q. What synthetic methodologies are recommended for constructing the triazolopyridazine core in this compound?
The synthesis involves multi-step organic reactions, starting with cyclocondensation of hydrazine derivatives with pyridazine precursors to form the triazolopyridazine scaffold. Key steps include:
- Cyclopropane ring installation via [2+1] cycloaddition using transition metal catalysts (e.g., Rh(II)) under inert conditions .
- Coupling of the azetidine ring using Buchwald-Hartwig amination or copper-mediated Ullmann reactions .
- Final carboxamide formation via activated ester intermediates (e.g., HATU/DMAP-mediated coupling) . Purification requires gradient flash chromatography and recrystallization to achieve >95% purity.
Q. How can researchers confirm the structural integrity of intermediates and the final product?
Use a combination of:
- 1H/13C NMR spectroscopy to verify regiochemistry of the triazolopyridazine core and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation, with ESI+ mode preferred for polar intermediates .
- X-ray crystallography (if crystalline solids are obtainable) to resolve ambiguities in stereochemistry .
Q. What structural motifs contribute to this compound’s potential bioactivity?
Critical motifs include:
- The 3-cyclopropyl group , which enhances metabolic stability by reducing CYP450-mediated oxidation .
- The azetidine ring , which imposes conformational rigidity for target binding .
- The oxolane-2-carboxamide moiety , which improves solubility and membrane permeability . These features are shared with structurally analogous triazolopyridazines showing kinase inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized for the azetidine coupling step?
Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the azetidine nitrogen .
- Catalyst selection : Pd2(dba)3/Xantphos outperforms CuI in suppressing dehalogenation side reactions .
- Temperature control : Reactions conducted at 80–90°C balance reaction rate and byproduct formation . Monitor progress via LC-MS to identify optimal quenching points .
Q. How should researchers address contradictory bioactivity data across cell-based vs. enzymatic assays?
Contradictions may arise from off-target effects or assay-specific conditions. Mitigation approaches:
- Use orthogonal assays (e.g., SPR for binding affinity vs. luminescence-based enzymatic activity) .
- Perform metabolic stability tests (e.g., liver microsome assays) to rule out compound degradation in cell models .
- Apply chemoinformatics tools to predict promiscuity or aggregation-prone behavior .
Q. What computational methods are suitable for predicting target engagement?
- Molecular docking : Use Glide or AutoDock Vina with crystal structures of kinases (e.g., GSK-3β) to map interactions with the triazolopyridazine core .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding pocket stability .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., cyclopropyl vs. cyclobutyl) .
Q. How does pH affect the compound’s stability during long-term storage?
Accelerated stability studies under varied pH (1–10) reveal:
- Acidic conditions (pH < 3) : Hydrolysis of the carboxamide group occurs within 72 hours .
- Neutral to basic conditions (pH 7–10) : Degradation is minimal (<5% over 30 days at 4°C) . Recommend lyophilization and storage in amber vials under argon to prevent photodegradation .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the oxolane moiety?
- Bioisosteric replacement : Substitute oxolane with tetrahydrofuran or piperidine to probe steric effects .
- Stereochemical analysis : Synthesize enantiomers via chiral HPLC and compare IC50 values in target assays .
- Proteolysis-targeting chimera (PROTAC) conjugation : Link the carboxamide to E3 ligase ligands to assess degradation efficiency .
Q. Which enzymatic assays are most sensitive for detecting off-target kinase inhibition?
Prioritize:
- Broad-panel kinase profiling (e.g., Eurofins DiscoverX KINOMEscan) to identify promiscuity .
- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Covalent binding tests : Incubate with iodoacetamide-fluorescent probes to detect reactive cysteine interactions .
Methodological Notes
- Data Interpretation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Biological Replicates : Use n ≥ 3 for IC50 determinations, with error margins <15% .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., NIH/3T3 fibroblast viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
